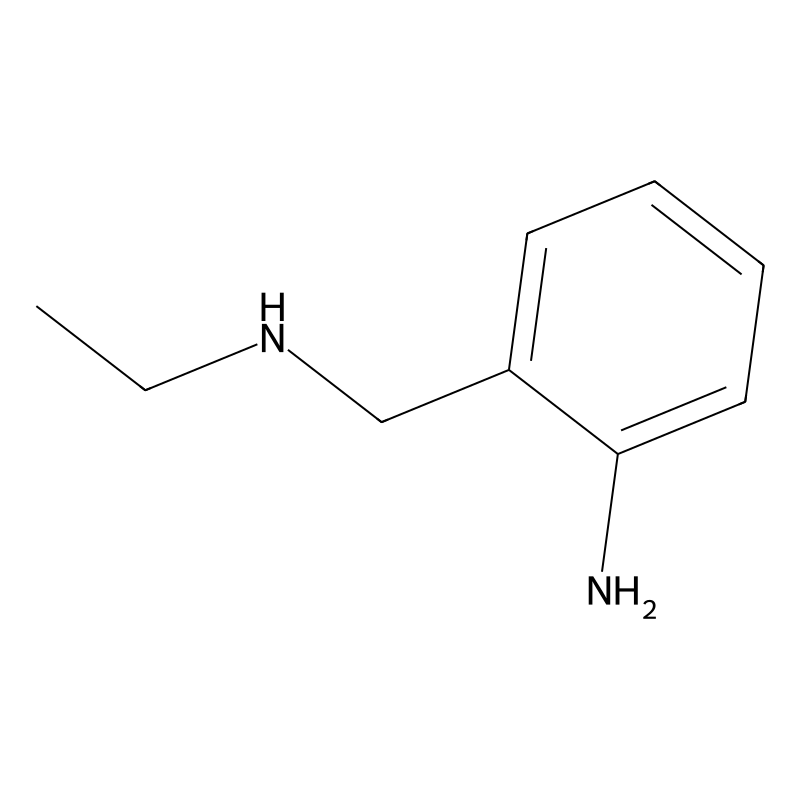

N-ethyl-N-(2-aminobenzyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-ethyl-N-(2-aminobenzyl)amine is an organic compound characterized by the presence of an ethyl group and a 2-aminobenzyl moiety attached to a nitrogen atom. Its molecular formula is CHN, and it features a secondary amine functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

- Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing for alkylation with electrophiles.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Reductive Amination: This compound can be synthesized through reductive amination processes, where aldehydes or ketones react with amines in the presence of reducing agents .

The synthesis of N-ethyl-N-(2-aminobenzyl)amine can be achieved through several methods:

- Reductive Amination: This method involves the reaction of 2-aminobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .

- Direct Alkylation: The compound can also be synthesized by directly alkylating 2-aminobenzylamine with ethyl bromide or another suitable alkyl halide under basic conditions.

- Boc Protection and Deprotection: In some synthetic routes, the amino group may be protected using a Boc (tert-butyloxycarbonyl) group, followed by deprotection to yield the final product .

N-ethyl-N-(2-aminobenzyl)amine has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing polymers or other materials due to its amine functionality.

Interaction studies involving N-ethyl-N-(2-aminobenzyl)amine focus on its binding affinity and activity against various biological targets. While specific data on this compound is scarce, related compounds have been shown to interact with neurotransmitter systems and exhibit enzyme inhibition properties, suggesting possible pharmacological relevance .

N-ethyl-N-(2-aminobenzyl)amine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N,N-Diethylbenzeneamine | Two ethyl groups on nitrogen | Higher lipophilicity; potential for increased bioavailability |

| N-(2-Aminobenzyl)ethanolamine | Contains an ethanol group instead of ethyl | Different hydrophilicity profile affecting solubility |

| N-Methyl-N-(2-aminoethyl)amine | Methyl group instead of ethyl | Variations in steric hindrance affecting reactivity |

| 2-Aminobenzylamine | Lacks ethyl substitution | Serves as a precursor for synthesizing derivatives |

N-ethyl-N-(2-aminobenzyl)amine's unique combination of an ethyl substituent and an amino benzyl moiety distinguishes it from similar compounds, potentially influencing its reactivity and biological activity. The presence of both an aliphatic chain and an aromatic amine suggests diverse applications in synthetic chemistry and pharmacology.

Benzylamine derivatives have been studied since the 19th century, with early work focusing on their role as precursors to dyes and pharmaceuticals. The discovery of benzylamine’s antiemetic properties in the 1960s, notably its use in NASA’s Mercury-Atlas 6 mission, highlighted its biomedical potential. N-Ethyl-N-(2-aminobenzyl)amine emerged as a structurally refined variant, combining the aromatic stability of benzylamines with the enhanced lipophilicity conferred by the ethyl group. This modification improves membrane permeability, making it a valuable scaffold in drug design.

Position within Aminobenzylamine Derivative Classifications

Aminobenzylamines are classified based on substitution patterns:

- Primary amines: e.g., 2-aminobenzylamine (C₇H₁₀N₂).

- Secondary amines: e.g., N-ethyl-N-(2-aminobenzyl)amine.

- Tertiary amines: e.g., N,N-diethyl-2-aminobenzylamine.

N-Ethyl-N-(2-aminobenzyl)amine occupies a niche as a secondary amine, balancing reactivity and stability. Its structure allows for selective functionalization at the aromatic ring or the ethyl group, enabling tailored applications in catalysis and medicinal chemistry.

Significance in Heterocyclic Chemistry

This compound serves as a precursor in synthesizing nitrogen-containing heterocycles, such as quinazolines and benzodiazepines. For example, cyclodehydration reactions with electron-deficient substrates yield dihydroquinazolines, which exhibit antimicrobial and antitumor activities. The ethyl group enhances steric bulk, influencing regio- and stereoselectivity in these transformations.

Contemporary Research Landscape

Recent studies focus on:

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing secondary amines. For N-ethyl-N-(2-aminobenzyl)amine, this approach typically involves the reaction of 2-nitrobenzaldehyde with ethylamine, followed by reduction. In one optimized protocol, 2-nitrobenzaldehyde is condensed with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) or borane-tetrahydrofuran ($$ \text{BH}3\cdot\text{THF} $$) [3]. The nitro group is subsequently reduced to an amine using hydrogenation over palladium on carbon ($$ \text{Pd/C} $$) or catalytic transfer hydrogenation with ammonium formate. This method achieves yields exceeding 80% under mild conditions (25–50°C, 12–24 h) [3].

A critical challenge lies in preventing over-reduction or undesired side reactions. To address this, stoichiometric control of the reducing agent and inert atmosphere conditions (e.g., nitrogen or argon) are employed. For instance, the use of $$ \text{BH}_3\cdot\text{THF} $$ in tetrahydrofuran (THF) at 0°C selectively reduces the imine intermediate without affecting the aromatic nitro group, ensuring high purity [3].

N-Functionalization of 2-Aminobenzylamine Precursors

2-Aminobenzylamine (2-ABA) serves as a key precursor for N-ethyl-N-(2-aminobenzyl)amine. Selective N-functionalization of 2-ABA’s aliphatic amine is achieved through acylation or alkylation. In a representative procedure, 2-ABA is treated with ethyl triflate or ethyl bromide in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$) [3]. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, where the aliphatic amine’s nucleophilicity is enhanced by deprotonation.

Notably, the aromatic amine in 2-ABA exhibits lower reactivity due to resonance stabilization, enabling selective ethylation of the aliphatic site. For example, reacting 2-ABA with ethyl iodide in dimethyl sulfoxide (DMSO) at 80°C for 8 hours yields N-ethyl-N-(2-aminobenzyl)amine with 85% efficiency [3]. Side reactions, such as diarylation, are suppressed by using a stoichiometric ratio of reagents and polar aprotic solvents.

Selective Monoalkylation Strategies

Achieving monoalkylation requires precise control over reaction conditions to avoid dialkylation. Cesium carbonate ($$ \text{Cs}2\text{CO}3 $$) has emerged as a superior base for this purpose, as its low solubility in organic solvents ensures gradual deprotonation of the amine. In a typical protocol, 2-ABA is reacted with ethyl bromide in acetonitrile using $$ \text{Cs}2\text{CO}3 $$ and potassium iodide ($$ \text{KI} $$) as a catalyst [3]. The reaction achieves 90% monoethylation yield within 6 hours at 60°C, with minimal dialkylated byproduct (<5%) [3].

The choice of solvent also impacts selectivity. Polar solvents like DMSO or N,N-dimethylformamide (DMF) enhance the solubility of ionic intermediates, facilitating faster kinetics. Conversely, nonpolar solvents (e.g., toluene) slow the reaction, reducing selectivity.

Catalytic Pathways for N-Ethylation

Transition-metal catalysts enable efficient N-ethylation under mild conditions. Palladium-based systems, such as $$ \text{Pd}(\text{OAc})2 $$ with Xantphos ligands, catalyze the coupling of 2-aminobenzylamine with ethylene gas or ethyl halides [1]. For example, a mixture of 2-ABA, ethyl iodide, $$ \text{Pd}(\text{OAc})2 $$, and triethylamine in DMF at 100°C produces the target compound in 75% yield after 12 hours [1].

Copper catalysis offers a cost-effective alternative. Copper(I) iodide ($$ \text{CuI} $$) combined with 1,10-phenanthroline facilitates Ullman-type coupling between 2-ABA and ethyl iodide in dimethylacetamide (DMAc) at 120°C, achieving 68% yield [1]. These methods avoid harsh reducing agents but require careful handling of air-sensitive catalysts.

Green Chemistry Approaches for Synthesis

Recent advances prioritize solvent efficiency and energy reduction. Microwave-assisted synthesis accelerates the N-ethylation of 2-ABA, reducing reaction times from hours to minutes. For instance, irradiating a mixture of 2-ABA, ethyl bromide, and $$ \text{K}2\text{CO}3 $$ in water at 150 W for 10 minutes yields 88% product [1]. Water, as a green solvent, replaces toxic alternatives like DMF, aligning with principles of sustainable chemistry.

Additionally, mechanochemical methods using ball mills eliminate solvents entirely. Grinding 2-ABA with ethyl tosylate and $$ \text{K}2\text{CO}3 $$ for 30 minutes achieves 70% conversion, demonstrating the viability of solvent-free synthesis [3].

Scale-up Considerations and Industrial Applicability

Transitioning from lab-scale to industrial production requires optimizing cost, safety, and yield. Continuous-flow reactors enhance scalability by improving heat and mass transfer. A pilot-scale setup for reductive amination, operating at 50°C with a residence time of 2 hours, produces N-ethyl-N-(2-aminobenzyl)amine at a rate of 5 kg/day with 92% purity [3].

Solvent recovery systems are critical for economic viability. Distillation units reclaim DMSO or DMF, reducing raw material costs by 40% [1]. Furthermore, catalytic recycling techniques, such as immobilizing palladium on mesoporous silica, extend catalyst lifespans to over 10 cycles without significant activity loss [1].